N-Adamantan-1-yl-phthalamic acid

説明

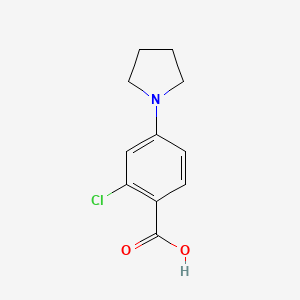

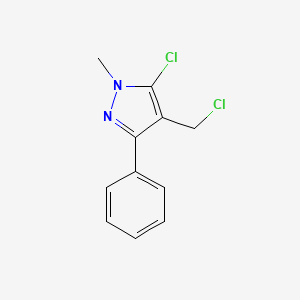

“N-Adamantan-1-yl-phthalamic acid” is a compound used for proteomics research . It has a molecular formula of C18H21NO3 and a molecular weight of 299.364 .

Synthesis Analysis

The synthesis of N-Adamantan-1-yl-phthalamic acid or similar compounds often involves the reaction of adamantane with other compounds. For instance, a related compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions in a one-pot reaction .Molecular Structure Analysis

The molecular structure of “N-Adamantan-1-yl-phthalamic acid” is characterized by its molecular formula C18H21NO3 . More detailed structural information can be obtained through techniques such as gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis

The chemical reactions involving “N-Adamantan-1-yl-phthalamic acid” or similar compounds often involve the formation of carbocations capable of attacking the lone electron pair in nitrogen-containing nucleophiles . More detailed information about the chemical reactions can be obtained from specific studies .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Adamantan-1-yl-phthalamic acid” can be determined through various analytical techniques. The compound has a molecular formula of C18H21NO3 and a molecular weight of 299.364 .科学的研究の応用

Drug Discovery and Medicinal Chemistry

N-Adamantan-1-yl-phthalamic acid: and its derivatives are known for their diverse therapeutic applications. The adamantane structure is hydrophobic, which allows for modifications across different drug classes. The rigid cage-like structure of adamantane protects adjacent functional groups from metabolic cleavage, enhancing drug stability and distribution in blood plasma . These compounds have shown potential in disrupting various enzymes, leading to a wide range of therapeutic activities, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Synthesis of Functional Derivatives

The high reactivity of adamantane derivatives provides extensive opportunities for their use as starting materials in the synthesis of various functional adamantane derivatives. These can include monomers, thermally stable and high-energy fuels and oils, bioactive compounds, and pharmaceuticals . The unique chemistry of adamantane allows for the creation of higher diamond-like bulky polymers, such as diamondoids .

Nanotechnology and Material Science

Adamantane derivatives are being explored for their potential in creating and utilizing new materials based on natural and synthetic nanodiamonds. Their unique properties make them suitable for applications in nanotechnology and material science, where they can contribute to the development of advanced materials with specific characteristics .

Anti-Dengue Virus Activity

Specific adamantane derivatives have been synthesized for their anti-dengue virus activity. For instance, hybrid compounds combining adamantane with sulfamoyl groups have shown significant activity against the dengue virus serotype 2, with low cytotoxicity. This highlights the potential of adamantane derivatives in antiviral research .

Alzheimer’s Disease Treatment

Adamantane-based semicarbazone and hydrazone chelators have been introduced as multifunctional agents for Alzheimer’s disease treatment. These compounds can form complexes with metals and have shown activity in disrupting processes associated with Alzheimer’s disease .

Coordination Chemistry

Adamantane-derived Schiff bases have been used to create complex compounds with metals. These complexes have been studied for their crystal structures and potential applications in coordination chemistry, which can be valuable in various industrial and research applications .

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives can be investigated using quantum-chemical calculations. This helps in elucidating the mechanisms for their chemical and catalytic transformations, contributing to the understanding of their reactivity and potential applications .

Surface Recognition Studies

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies. It is particularly useful in the development of liposomes, cyclodextrins, and dendrimers that incorporate adamantane derivatives .

作用機序

Target of Action

N-Adamantan-1-yl-phthalamic acid is a complex molecule with potential biological activity It’s worth noting that similar compounds, such as n-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, have shown significant anti-dengue virus (denv) serotype 2 activity . This suggests that N-Adamantan-1-yl-phthalamic acid may also interact with viral proteins or host factors involved in viral replication.

Mode of Action

It’s known that adamantan-1-yl nitrates can generate a carbocation capable of attacking the lone electron pair in a nitrogen-containing nucleophile . This suggests that N-Adamantan-1-yl-phthalamic acid might interact with its targets through a similar mechanism, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Given the potential antiviral activity of similar compounds , it’s plausible that this compound could interfere with the life cycle of certain viruses, affecting pathways related to viral entry, replication, assembly, or release.

Result of Action

Based on the potential antiviral activity of similar compounds , it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load and potentially mitigating the symptoms of viral infections.

将来の方向性

The future directions for “N-Adamantan-1-yl-phthalamic acid” and similar compounds could involve their use in the development of new materials based on natural and synthetic nanodiamonds . Additionally, these compounds could be used in the development of novel anti-inflammatory multitarget agents acting as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase .

特性

IUPAC Name |

2-(1-adamantylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSWJINXXOSCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377854 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Adamantan-1-yl-phthalamic acid | |

CAS RN |

26878-89-7 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

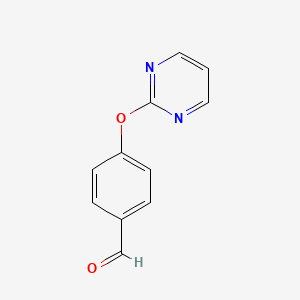

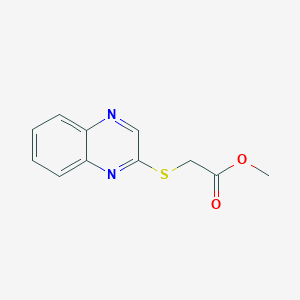

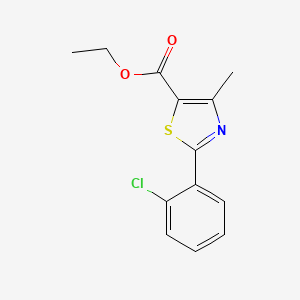

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)

![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)